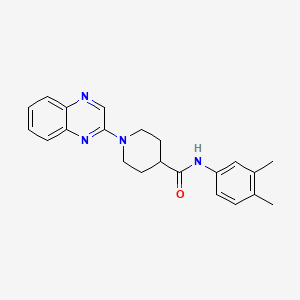

N-(3,4-dimethylphenyl)-1-(quinoxalin-2-yl)piperidine-4-carboxamide

Description

N-(3,4-Dimethylphenyl)-1-(quinoxalin-2-yl)piperidine-4-carboxamide is a piperidine-4-carboxamide derivative featuring a quinoxaline moiety at the piperidine nitrogen and a 3,4-dimethylphenyl substituent on the carboxamide group. The 3,4-dimethylphenyl group may enhance lipophilicity and influence pharmacokinetic properties such as membrane permeability or metabolic stability .

Properties

IUPAC Name |

N-(3,4-dimethylphenyl)-1-quinoxalin-2-ylpiperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N4O/c1-15-7-8-18(13-16(15)2)24-22(27)17-9-11-26(12-10-17)21-14-23-19-5-3-4-6-20(19)25-21/h3-8,13-14,17H,9-12H2,1-2H3,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTCJZGOVIPWVDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2CCN(CC2)C3=NC4=CC=CC=C4N=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3,4-dimethylphenyl)-1-(quinoxalin-2-yl)piperidine-4-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure comprising a piperidine ring, a quinoxaline moiety, and a 3,4-dimethylphenyl group. Its molecular formula is C22H24N4O, with a molecular weight of approximately 360.46 g/mol. The presence of an amide functional group enhances its solubility and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C22H24N4O |

| Molecular Weight | 360.46 g/mol |

| LogP | 4.4598 |

| Polar Surface Area | 43.7 Ų |

| Hydrogen Bond Acceptors | 4 |

| Hydrogen Bond Donors | 1 |

Preliminary studies suggest that this compound may act as a modulator of various neurotransmitter systems, potentially influencing both dopaminergic and serotonergic pathways. This modulation could be beneficial in treating neurological disorders such as depression and anxiety.

Interaction Studies

Interaction studies utilizing techniques like surface plasmon resonance have indicated that this compound may bind to specific receptors involved in neurotransmission. These interactions are critical for understanding the compound's pharmacodynamics and potential therapeutic applications.

Anticancer Activity

Research has shown that compounds with structural similarities to this compound exhibit significant anticancer properties. For instance, derivatives have been tested against various cancer cell lines, demonstrating cytotoxic effects attributed to their ability to induce apoptosis and inhibit cell proliferation.

Case Study:

A study investigated the effects of similar quinoxaline derivatives on cancer cells, revealing that compounds with dimethyl substitutions on the phenyl ring exhibited enhanced cytotoxicity compared to their unsubstituted counterparts. The mechanism was linked to the inhibition of key signaling pathways involved in cell survival.

Neuropharmacological Effects

The compound's potential as a neuropharmacological agent has been highlighted in several studies. Its ability to cross the blood-brain barrier makes it a candidate for treating neurodegenerative diseases.

Case Study:

In vivo experiments demonstrated that the administration of this compound led to improved cognitive function in rodent models of Alzheimer's disease. The results suggested that the compound may enhance synaptic plasticity through modulation of glutamate receptors.

Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Anticancer | Induces apoptosis in cancer cell lines |

| Neuropharmacological | Improves cognitive function in animal models |

| Interaction with receptors | Modulates neurotransmitter systems |

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound shares structural similarities with other piperidine-4-carboxamide derivatives reported in HCV inhibitor studies. Below is a detailed comparison based on synthesis, substituent effects, and inferred pharmacological properties:

Key Observations

Core Structure: All compounds retain the piperidine-4-carboxamide backbone, a scaffold known for conformational flexibility and adaptability to target binding pockets.

Substituent Variations: The target compound’s quinoxaline group contrasts with the oxazole-based substituents in compounds. Quinoxaline’s larger aromatic system and dual nitrogen atoms may enhance interactions with π-π stacking or polar residues in biological targets compared to oxazole’s smaller heterocycle . The 3,4-dimethylphenyl carboxamide group in the target compound differs from the alkylamine or branched piperidine substituents in . This suggests divergent solubility profiles: the dimethylphenyl group likely increases hydrophobicity, while the diethylamino or dimethylpiperidine groups in compounds may improve water solubility via protonation .

Synthetic Efficiency: Yields for compounds range from 51–59%, indicating moderate synthetic accessibility. HPLC purity for compounds exceeds 94%, with one exceeding 99.8%, suggesting rigorous purification protocols. The target compound’s purity would depend on analogous optimization.

Pharmacological Implications

While direct biological data for the target compound are absent in the provided evidence, inferences can be drawn from structural analogs:

- Target Engagement: Quinoxaline derivatives often exhibit activity against kinases or viral proteases due to their ability to mimic purine bases. This contrasts with oxazole-based compounds in , which may target HCV entry via hydrophobic interactions .

- Metabolic Stability: The 3,4-dimethylphenyl group in the target compound may slow oxidative metabolism compared to the diethylamino or piperidine groups in compounds, which could undergo rapid N-dealkylation.

- Bioavailability : The branched piperidine substituents in compounds (e.g., cis-3,5-dimethylpiperidine) may enhance tissue penetration via reduced plasma protein binding, whereas the dimethylphenyl group might favor CNS penetration due to higher lipophilicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.